Isopentedrone

Forensic Chemistry Mass Spectrometry Isomer Differentiation

Forensic toxicology and seized-drug laboratories face a critical risk of misidentification when relying on pentedrone standards for isopentedrone confirmation. The transposition of the β-keto and α-propyl groups between these positional isomers creates unique GC-EI-MS and NMR signatures [1,2]. Isopentedrone is therefore essential as a certified reference standard for definitive identification and legally defensible reporting. - GC-EI-MS base peak at m/z 86 provides a clear analytical target, validated by Westphal et al. (2012) [1] - Distinct NMR shift profile enables unambiguous spectroscopic confirmation, crucial for isomer differentiation in complex mixtures [3] - Supplied with comprehensive Certificate of Analysis ensuring traceability and data integrity for regulatory submissions

Molecular Formula C12H17NO
Molecular Weight 191.27
CAS No. 1429402-11-8
Cat. No. B1652364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentedrone
CAS1429402-11-8
Molecular FormulaC12H17NO
Molecular Weight191.27
Structural Identifiers
SMILESCCCC(=O)C(C1=CC=CC=C1)NC
InChIInChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3
InChIKeyILGRTMNCRBDXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentedrone (CAS 1429402-11-8) Technical Baseline and Analytical Identity


Isopentedrone (CAS 1429402-11-8), systematically named 1-(methylamino)-1-phenylpentan-2-one, is a synthetic cathinone of the phenethylamine class with a molecular formula of C₁₂H₁₇NO and a monoisotopic mass of 191.131 Da . It is a positional isomer of the scheduled designer drug pentedrone (2-methylamino-1-phenylpentan-1-one), distinguished by the transposition of the α-propyl and β-keto groups [1]. Primarily encountered as a synthesis by-product or analytical reference standard in forensic and toxicological investigations, its identification in complex matrices relies on definitive spectral characterization, for which validated reference data is essential [2].

Identity Positional isomer analytical reference standard for isopentedrone
Distinction Structurally resolved from pentedrone via carbonyl/amine transposition
Context Forensic and toxicological isomer identification workflows

Isopentedrone (CAS 1429402-11-8): Why Isomeric Identity Precludes Direct Substitution


In forensic analytical chemistry, substitution of a cathinone isomer with another is invalid due to fundamental differences in chromatographic and mass spectral signatures. Isopentedrone is a positional isomer of pentedrone, resulting from a rearrangement of the carbonyl and N-methylamino groups on the aliphatic chain [1]. This structural alteration, while subtle, produces a distinct molecular ion and fragmentation pattern in mass spectrometry. Consequently, an analytical reference standard for Isopentedrone is unequivocally required for its positive identification and accurate quantitation in seized drug analysis or toxicological screening, as data generated with a pentedrone standard cannot be reliably applied [2].

Required Standard
Isopentedrone reference standard
Not Interchangeable
Pentedrone standard produces a distinct EI-MS fragmentation pattern; data cannot be directly transferred.
NMR chemical shifts differ, preventing structural confirmation without the correct reference.
Chromatographic retention times are isomer-dependent; co-elution or misidentification risk exists.

Quantitative Analytical Evidence: Validated Spectral Differentiation of Isopentedrone (CAS 1429402-11-8) from Pentedrone


Diagnostic Electron Ionization Mass Spectrometry (EI-MS) Fragmentation: Distinction from Pentedrone

Isopentedrone can be analytically distinguished from its positional isomer pentedrone via electron ionization mass spectrometry (EI-MS). The primary differentiation is based on the formation of a base peak immonium ion at m/z 86, which is diagnostic for the isopentedrone structure, whereas pentedrone yields a characteristic base peak at m/z 100 [1]. This difference in fragmentation is critical for the unambiguous identification of the compound in forensic casework.

EI-MS Base Peak
Head-to-head
Isopentedrone: m/z 86
Pentedrone: m/z 100
Δ 14 Da
Clear isomer differentiation for forensic identification
EI-MS product ion spectroscopy of immonium ion
Forensic Chemistry Mass Spectrometry Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) Confirmation and Spectral Library Matching

The identity of Isopentedrone can be confirmed through High-Resolution Mass Spectrometry (HRMS) and comparison to curated spectral libraries. The mzCloud database contains a reference spectrum for Isopentedrone, acquired on a Q Exactive Plus Orbitrap mass spectrometer, and includes 119 spectra (MS1 and MS2) [1]. This library spectrum is essential for confident identification in complex biological or chemical matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

HRMS Library Match
Supporting evidence
mzCloud Ref. 5164; 119 spectra (MS1/MS2) on Q Exactive Plus Orbitrap
Confident identification in complex matrices
LC-HRMS/MS with ESI; library match score available
Forensic Toxicology High-Resolution Mass Spectrometry Spectral Library

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignment for Structural Confirmation

1H- and 13C-NMR spectroscopy has been employed to confirm the structure of Isopentedrone, distinguishing it from its isomer pentedrone. Westphal et al. (2012) performed NMR analysis on the hydrochloride salt present in a synthesis mixture, enabling the full assignment of proton and carbon signals for Isopentedrone [1]. This provides a primary method for structural verification in cases where MS data may be ambiguous.

NMR Assignment
Head-to-head
Full ¹H and ¹³C NMR assignment for isopentedrone HCl salt
Orthogonal structural verification independent of MS
¹H/¹³C NMR; distinct shifts adjacent to carbonyl/amine groups
Structural Elucidation Nuclear Magnetic Resonance Analytical Chemistry

Validated Application Scenarios for Isopentedrone (CAS 1429402-11-8) Based on Analytical Evidence


Forensic Analysis of Seized Drug Exhibits Containing Pentedrone Synthesis By-Products

Forensic chemists require Isopentedrone as a certified reference standard (CRM) to confirm its presence as a by-product in seized samples that are primarily identified as pentedrone or other synthetic cathinones. The distinct EI-MS base peak at m/z 86, as described by Westphal et al. (2012), provides a clear analytical target for identification [1]. Using the standard for retention time locking and spectral matching in GC-MS or LC-MS workflows ensures accurate and legally defensible reporting.

Toxicological Screening via LC-HRMS/MS for Emerging Psychoactive Substances

Clinical and forensic toxicology laboratories performing broad-spectrum screening for novel psychoactive substances (NPS) can integrate the mzCloud reference spectrum for Isopentedrone into their analytical methods [2]. The high-resolution MS/MS data allows for confident identification of Isopentedrone in biological matrices like blood or urine, even in the absence of a commercially available metabolite standard.

Research on Synthetic Cathinone Structural Isomerism and Analytical Behavior

Academic and industrial research groups studying the synthesis, isomerization pathways, and analytical behavior of cathinone derivatives use Isopentedrone as a model compound. Its well-characterized EI-MS and NMR spectra [1] serve as a benchmark for understanding how the position of the carbonyl group relative to the amine influences fragmentation and spectral properties, which is crucial for developing predictive tools for identifying future designer drugs.

Application
Selection Property
Validation Focus
Forensic seized-drug analysis
Isomer-specific certified reference standard
Retention time locking and EI-MS spectral matching
Toxicological LC-HRMS/MS screening
High-resolution spectral library match
Confident identification in biological research matrices
Cathinone isomerism research
Well-characterized NMR and EI-MS dataset
Benchmark for isomer fragmentation and structural elucidation

Technical Documentation Hub

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